5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and scalable processes to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring and trifluoromethyl group contribute to its binding affinity and selectivity towards biological targets. It may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives with varying substituents, such as:
- 3-(4-Ethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid .
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate .
Uniqueness
5-(4-Chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H5ClF3NO3 |
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Molecular Weight |
291.61 g/mol |
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO3/c12-7-2-1-5(3-6(7)11(13,14)15)9-4-8(10(17)18)16-19-9/h1-4H,(H,17,18) |
InChI Key |
SCQAWGLVAZPQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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